

6-Phenylpyridin-3-ol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Phenylpyridin-3-ol**

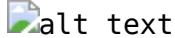
Cat. No.: **B1272044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound **6-phenylpyridin-3-ol** (CAS No: 104865-13-6). Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines standardized experimental protocols for hazard assessment, and presents a logical workflow for safety evaluation. All quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed methodologies for key toxicological studies are provided to facilitate a deeper understanding of the hazard classifications.



Chemical and Physical Properties

6-Phenylpyridin-3-ol is a heterocyclic compound with the molecular formula $C_{11}H_9NO$. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Weight	171.19 g/mol
Molecular Formula	C ₁₁ H ₉ NO
CAS Number	104865-13-6
Appearance	Not explicitly available; likely a solid at room temperature.
Solubility	Data not available.

Hazard Identification and Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, **6-phenylpyridin-3-ol** has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).^[1] The hazard classifications and corresponding statements are summarized in Table 2.

Hazard Class	Category	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	Category 4		H302: Harmful if swallowed ^[1]
Skin Corrosion/Irritation	Category 2		H315: Causes skin irritation ^[1]
Serious Eye Damage/Eye Irritation	Category 2A		H319: Causes serious eye irritation ^[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)	Category 3		H335: May cause respiratory irritation ^[1]

Toxicological Summary

The GHS classification indicates that **6-phenylpyridin-3-ol** poses several health hazards. It is harmful if ingested, can cause irritation to the skin and respiratory system, and is capable of causing serious eye irritation.^[1] To date, comprehensive studies on the chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity of **6-phenylpyridin-3-ol** are not readily available in the public domain. The safety assessment of related pyridine derivatives suggests that the toxicological profile can vary significantly based on the nature and position of substituents on the pyridine ring.

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances like **6-phenylpyridin-3-ol** are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (as per OECD Test Guideline 423)

The "Harmful if swallowed" classification is determined by assessing the acute oral toxicity of a substance. The OECD 423 guideline, the Acute Toxic Class Method, is a stepwise procedure that uses a small number of animals to classify a substance based on its oral lethality.

Principle: The test substance is administered orally to a group of experimental animals (typically rats) at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The presence or absence of compound-related mortality in a group of three animals determines the subsequent step, which could involve dosing more animals at the same, a lower, or a higher dose level.

Methodology:

- **Animals:** Healthy, young adult rodents of a single sex (usually females) are used.
- **Fasting:** Animals are fasted (food, but not water, withheld) overnight before dosing.
- **Administration:** The substance is administered as a single dose by gavage.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin and fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and behavior.

- Endpoint: The classification is determined by the dose level at which mortality is observed.

Skin Irritation (as per OECD Test Guideline 404)

The "Causes skin irritation" classification is assessed using the OECD 404 guideline for acute dermal irritation/corrosion.

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is evaluated by scoring erythema (redness) and edema (swelling) at specified time points after application.

Methodology:

- Animals: Healthy young adult albino rabbits are used.
- Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure duration is typically 4 hours.
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
- Endpoint: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.

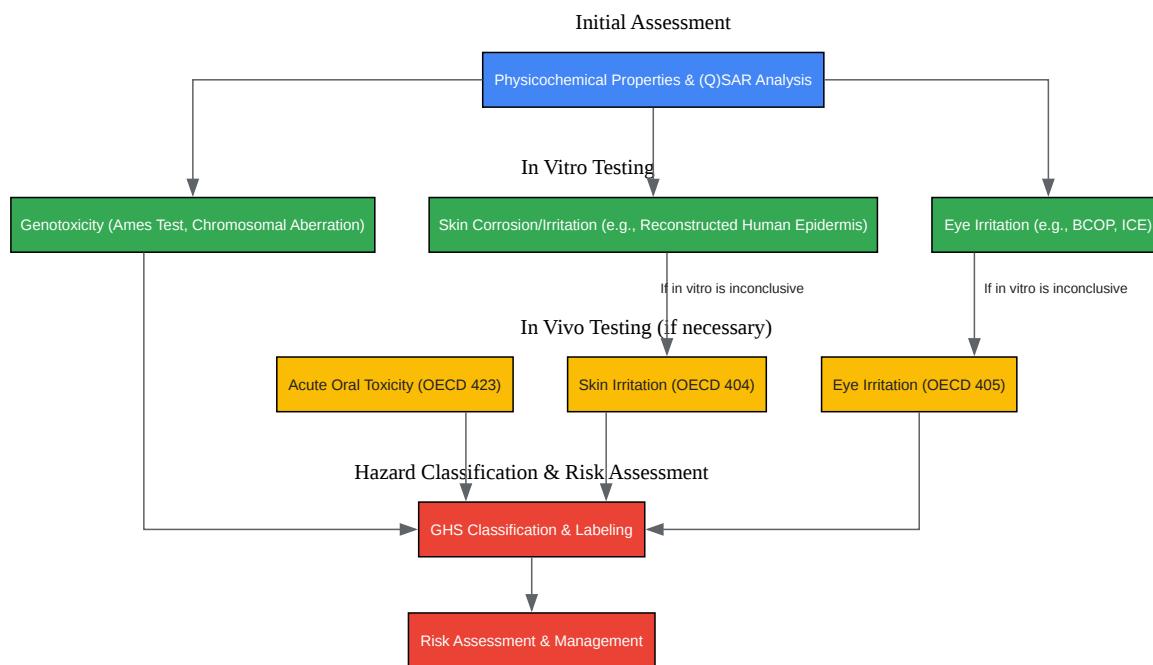
Eye Irritation (as per OECD Test Guideline 405)

The "Causes serious eye irritation" classification is determined by the OECD 405 guideline for acute eye irritation/corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Methodology:

- **Animals:** Healthy young adult albino rabbits are used.
- **Application:** A small amount (0.1 mL for liquids or not more than 100 mg for solids) of the test substance is instilled into the conjunctival sac of one eye.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) is scored.
- **Endpoint:** The substance is classified as an eye irritant based on the severity and reversibility of the observed effects. A substance that causes, in at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 1 , iritis ≥ 1 , conjunctival redness ≥ 2 , or conjunctival chemosis ≥ 2 , which is not expected to reverse within 21 days, is considered to cause serious eye irritation.


Recommended Safety and Handling Procedures

Given the known hazards of **6-phenylpyridin-3-ol**, the following safety precautions are recommended for its handling and use in a laboratory setting:

- **Engineering Controls:** Use in a well-ventilated area, preferably in a chemical fume hood.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear chemical safety goggles or a face shield.
 - **Skin Protection:** Wear impervious gloves (e.g., nitrile) and a lab coat.
 - **Respiratory Protection:** If dusts or aerosols are generated, use a NIOSH-approved respirator.
- **Hygiene:** Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Visualized Experimental Workflow

The following diagram illustrates a tiered approach to toxicological testing for a novel chemical compound, incorporating both in vitro and in vivo methods as recommended by regulatory bodies like the OECD. This represents a logical workflow for the safety assessment of a substance like **6-phenylpyridin-3-ol**.

[Click to download full resolution via product page](#)

Caption: Tiered testing strategy for chemical hazard assessment.

Conclusion

6-Phenylpyridin-3-ol is a chemical compound with identified hazards of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. While specific quantitative toxicological data from standardized studies are not widely published, the GHS classifications provide a clear indication of the necessary precautions for its safe handling. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide, based on OECD guidelines, represent the standard methodologies for assessing the hazards associated with this and similar chemical entities. A tiered and evidence-based approach to safety assessment is crucial for the responsible research and development of new chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [6-Phenylpyridin-3-ol: A Technical Guide to Safety and Hazards]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272044#safety-and-hazards-of-6-phenylpyridin-3-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com